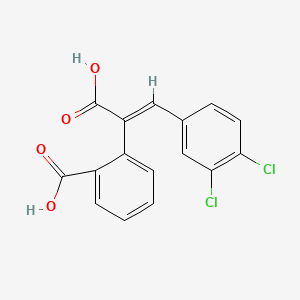
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carboxylic acid group, a benzene ring, and a dichlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid typically involves the condensation of 3,4-dichlorobenzaldehyde with benzeneacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization to obtain a pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Carboxy-alpha-((4-chlorophenyl)methylene)benzeneacetic acid
- (E)-2-Carboxy-alpha-((3,5-dichlorophenyl)methylene)benzeneacetic acid
- (E)-2-Carboxy-alpha-((3,4-difluorophenyl)methylene)benzeneacetic acid
Uniqueness
What sets (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid apart from similar compounds is the presence of the 3,4-dichlorophenyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
75227-04-2 |
|---|---|
Molecular Formula |
C16H10Cl2O4 |
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-[(E)-1-carboxy-2-(3,4-dichlorophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C16H10Cl2O4/c17-13-6-5-9(8-14(13)18)7-12(16(21)22)10-3-1-2-4-11(10)15(19)20/h1-8H,(H,19,20)(H,21,22)/b12-7+ |
InChI Key |
KWVAVJJOQXONTO-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















